![molecular formula C19H15NO B14446224 1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one CAS No. 78634-32-9](/img/structure/B14446224.png)
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by a fused benzene and isoquinoline ring system, with a phenyl group attached to the nitrogen atom and a carbonyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one can be synthesized through various methods. One common method involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamine derivatives with acid chlorides or anhydrides in the presence of a Lewis acid catalyst . Another method involves the Pictet-Spengler reaction, where β-phenylethylamine reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones.
Reduction: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one can be compared with other similar compounds, such as:
Isoquinoline: Lacks the phenyl group and carbonyl group, making it less complex.
1-Phenylisoquinoline: Similar structure but lacks the carbonyl group at the third position.
1,4-Dihydroisoquinoline: Lacks the phenyl group, making it less bulky.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
78634-32-9 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
1-phenyl-2,4-dihydro-1H-benzo[h]isoquinolin-3-one |
InChI |
InChI=1S/C19H15NO/c21-17-12-15-11-10-13-6-4-5-9-16(13)18(15)19(20-17)14-7-2-1-3-8-14/h1-11,19H,12H2,(H,20,21) |
Clave InChI |
GALWYZHZYSCIBX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(NC1=O)C3=CC=CC=C3)C4=CC=CC=C4C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




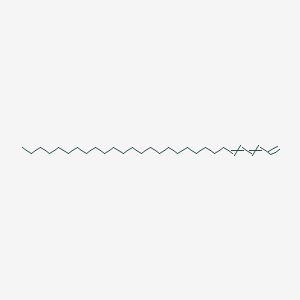


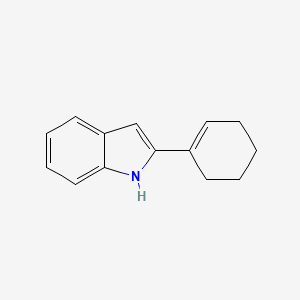
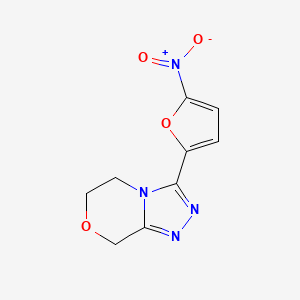
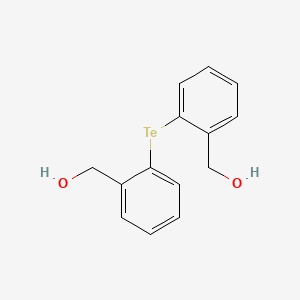
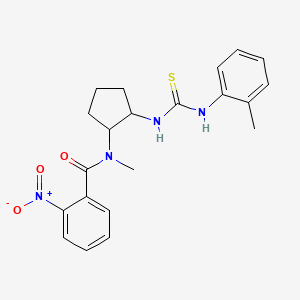
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)


![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)

